6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of ethoxybenzyl and ethoxyphenyl groups attached to the triazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of Ethoxybenzyl and Ethoxyphenyl Groups: The ethoxybenzyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-ethoxybenzyl chloride and 2-ethoxyaniline with the triazine core under basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-methoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-ethoxybenzyl)-3-((2-methylphenyl)amino)-1,2,4-triazin-5(4H)-one
- 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-thione
Uniqueness
The uniqueness of 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications, as it may exhibit unique reactivity, stability, and biological activity compared to similar compounds.
Biological Activity
The compound 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Characteristics
- Molecular Formula : C20H22N4O2
- Molecular Weight : Approximately 382.4 g/mol
- Structural Features : The compound features a triazine ring substituted with both ethoxy and phenyl groups, which may influence its solubility and interaction with biological targets.
Table 1: Structural Comparison with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-(4-methoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one | Methoxy instead of ethoxy | Different solubility and reactivity |
6-(4-ethoxybenzyl)-3-((2-chlorophenyl)amino)-1,2,4-triazin-5(4H)-one | Chlorophenyl group | Potentially different biological activity |
6-(4-ethoxybenzyl)-3-((2-methoxyphenyl)amino)-1,2,4-triazine | Lacks ketone group | Differences in chemical stability |
Antitumor Activity
Recent studies indicate that triazine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
A comparative study involving several triazine derivatives revealed that certain analogs demonstrated potent growth inhibition against leukemia cell lines. For example, one study reported IC50 values of less than 5 µM for several synthesized compounds against HL-60 leukemia cells . The mechanism of action often involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair .
The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound's unique substituents may enhance its affinity for these targets, leading to varied pharmacological effects.
Antiviral Activity
Some derivatives of triazine compounds have shown promising antiviral activity. For example, derivatives containing the triazine moiety have been tested for their ability to inhibit HIV replication in vitro . This suggests a potential application in antiviral therapy.
Table 2: Summary of Biological Activities
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Substitution Reactions : The introduction of ethoxy and phenyl groups is accomplished via nucleophilic substitution reactions under controlled conditions to ensure high yields.
Properties
IUPAC Name |
3-(2-ethoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-26-15-11-9-14(10-12-15)13-17-19(25)22-20(24-23-17)21-16-7-5-6-8-18(16)27-4-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJACBCXKOZZIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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